A Comprehensive Technical Guide to Methyl 2-bromo-3-iodobenzoate
A Comprehensive Technical Guide to Methyl 2-bromo-3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Scaffolds
In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules represent a cornerstone class of building blocks. Their utility is primarily anchored in the predictable reactivity of the carbon-halogen bond, which serves as a versatile handle for constructing complex molecular architectures through various cross-coupling methodologies. Among these, di-halogenated aromatic systems offer a platform for sequential and site-selective functionalization, enabling the precise assembly of novel chemical entities.
Methyl 2-bromo-3-iodobenzoate (CAS No. 1261797-04-9) is a trifunctional scaffold of significant interest.[1][2] It incorporates an ester group and two distinct halogen atoms—bromine and iodine—on a benzene ring. The differential reactivity of the C-I and C-Br bonds, with the former being more susceptible to oxidative addition in typical palladium-catalyzed cross-coupling reactions, allows for a hierarchical approach to molecular elaboration. This intrinsic property makes Methyl 2-bromo-3-iodobenzoate a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. This guide provides a detailed exploration of its synthesis, properties, applications, and safe handling, tailored for professionals in the chemical sciences.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of Methyl 2-bromo-3-iodobenzoate and its isomers.
| Property | Value | Source |
| CAS Number | 1261797-04-9 | [1][2] |
| Molecular Formula | C₈H₆BrIO₂ | |
| Molecular Weight | 340.94 g/mol | |
| IUPAC Name | methyl 2-bromo-3-iodobenzoate | |
| Synonyms | Benzoic acid, 2-bromo-3-iodo-, methyl ester | [1] |
| Physical Form | Solid (predicted) | [3] |
| Boiling Point | 103-112 °C (at 0.02 Torr) (for isomer Methyl 3-bromo-2-iodobenzoate) | [4] |
| Density | 2.059 ± 0.06 g/cm³ (for isomer Methyl 3-bromo-2-iodobenzoate) | [4] |
Synthesis of Methyl 2-bromo-3-iodobenzoate: A Proposed Pathway
Proposed Synthesis Workflow
Caption: Proposed synthetic route for Methyl 2-bromo-3-iodobenzoate.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Diazotization of 2-Bromo-3-aminobenzoic acid
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Suspend 2-bromo-3-aminobenzoic acid in a mixture of water and concentrated hydrochloric acid in a reaction vessel.
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Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.
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Continue stirring for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.
Rationale: The diazotization of an aromatic amine is a classic and reliable method for generating a diazonium salt, which is an excellent leaving group and a versatile intermediate for introducing a variety of substituents onto an aromatic ring.
Step 2: Sandmeyer-type Iodination
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In a separate vessel, dissolve potassium iodide (KI) in water.
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Slowly add the cold diazonium salt suspension from Step 1 to the potassium iodide solution with continuous stirring. Effervescence (evolution of N₂ gas) should be observed.
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Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) to drive the reaction to completion.
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Cool the mixture and extract the crude 2-bromo-3-iodobenzoic acid with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Rationale: The Sandmeyer reaction (or a variation thereof using KI) is a highly effective method for converting a diazonium salt to an aryl iodide. The use of potassium iodide provides the iodide nucleophile.
Step 3: Fischer Esterification
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Dissolve the crude 2-bromo-3-iodobenzoic acid in an excess of methanol.
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Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
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Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting carboxylic acid.
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Cool the reaction mixture and remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 2-bromo-3-iodobenzoate.
Rationale: Fischer esterification is a straightforward and cost-effective method for converting a carboxylic acid to its corresponding methyl ester using methanol in the presence of an acid catalyst.
Applications in Drug Development and Organic Synthesis
The synthetic utility of Methyl 2-bromo-3-iodobenzoate is rooted in the differential reactivity of the carbon-iodine and carbon-bromine bonds. This allows for selective and sequential cross-coupling reactions, a cornerstone of modern drug discovery and development.[]
Sequential Cross-Coupling Strategy
Caption: Sequential functionalization of Methyl 2-bromo-3-iodobenzoate.
1. Initial Coupling at the C-I Bond: The carbon-iodine bond is more reactive than the carbon-bromine bond towards oxidative addition to a palladium(0) catalyst. This allows for selective functionalization at the 3-position. Reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination can be employed to introduce a first element of diversity.[6]
2. Subsequent Coupling at the C-Br Bond: Following the initial reaction, the remaining C-Br bond at the 2-position can be targeted for a second, different cross-coupling reaction. This allows for the introduction of a second, distinct substituent.
This stepwise approach enables the construction of highly complex and diverse molecular scaffolds from a single, versatile starting material, which is a highly desirable strategy in the generation of compound libraries for high-throughput screening in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-bromo-3-iodobenzoate. While a specific Safety Data Sheet (SDS) for this exact compound is not available from the search results, the safety profiles of closely related isomers provide a reliable guide.
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Hazard Statements: Based on related compounds, Methyl 2-bromo-3-iodobenzoate is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] It may also be harmful if swallowed.[9]
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Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7]
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
In case of skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7]
-
If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Seek immediate medical assistance.[7]
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Conclusion
Methyl 2-bromo-3-iodobenzoate is a strategically important building block for chemical synthesis. Its trifunctional nature, combined with the differential reactivity of its two halogen substituents, provides a powerful platform for the controlled and sequential construction of complex organic molecules. This makes it a valuable tool for researchers and scientists in the field of drug development and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory.
References
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PubChem. Methyl 3-bromo-5-iodobenzoate. [Link]
-
PubChem. Methyl 3-bromo-5-iodobenzoate Safety and Hazards. [Link]
Sources
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- 3. Methyl 2-bromo-6-iodobenzoate | 1261840-81-6 [sigmaaldrich.com]
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